molecular formula C10H13NO2 B12220126 4-[(Oxolan-3-yloxy)methyl]pyridine

4-[(Oxolan-3-yloxy)methyl]pyridine

Cat. No.: B12220126
M. Wt: 179.22 g/mol
InChI Key: USGILLIDYIFCLB-UHFFFAOYSA-N
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Description

4-[(Oxolan-3-yloxy)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxolan-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an oxolan-3-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxolan-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the oxolan-3-yloxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The oxolan-3-yloxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(Piperidin-4-yloxy)methyl]pyridine: Another pyridine derivative with a piperidine ring instead of an oxolane ring.

    4-(Oxolan-2-yl)methoxy)pyridine: A similar compound with a different substitution pattern on the oxolane ring.

Uniqueness

4-[(Oxolan-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-(oxolan-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H13NO2/c1-4-11-5-2-9(1)7-13-10-3-6-12-8-10/h1-2,4-5,10H,3,6-8H2

InChI Key

USGILLIDYIFCLB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CC=NC=C2

Origin of Product

United States

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